molecular formula C6H9O4- B1258270 4-Hydroxy-3,3-dimethyl-2-oxobutanoate

4-Hydroxy-3,3-dimethyl-2-oxobutanoate

Cat. No.: B1258270
M. Wt: 145.13 g/mol
InChI Key: PKVVTUWHANFMQC-UHFFFAOYSA-M
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Description

2-dehydropantoate is a 2-oxo monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 2-dehydropantoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-dehydropantoic acid.

Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

4-hydroxy-3,3-dimethyl-2-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)/p-1

InChI Key

PKVVTUWHANFMQC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CO)C(=O)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation of 3,3-Dimethylbutyric Acid Derivatives

The foundational step in synthesizing 4-hydroxy-3,3-dimethyl-2-oxobutanoate involves halogenation of 3,3-dimethylbutyric acid or its ester derivatives. In the patented method, 3,3-dimethylbutyric acid undergoes halogenation using phosphorus oxychloride (POCl₃) or chlorine gas in solvents such as dichloromethane or cyclohexane at temperatures below 25°C. This step produces 2-halo-3,3-dimethylbutyric acid intermediates (e.g., 2-chloro-3,3-dimethylbutyric acid), which are critical for downstream hydrolysis.

Key parameters influencing halogenation efficiency:

  • Solvent selection : Dichloromethane and cyclohexane enable anhydrous conditions, minimizing side reactions.
  • Temperature control : Reactions conducted at 0–5°C improve selectivity for the α-halogenated product.
  • Halogenating agent stoichiometry : A molar ratio of 1:1.12 (acid-to-POCl₃) optimizes conversion.

Hydrolysis of Halogenated Intermediates

Hydrolysis converts the halogen atom in 2-halo-3,3-dimethylbutyric acid to a hydroxyl group, yielding 3,3-dimethyl-2-hydroxybutyric acid. Both acidic (HCl, H₂SO₄) and alkaline (NaOH, KOH) conditions are effective, though alkaline hydrolysis at 60–80°C is preferred for higher yields. For example, treatment with 30% NaOH at 65–70°C achieves >95% conversion to the hydroxy acid.

Solvent extraction : Post-hydrolysis, dichloromethane or ethyl acetate removes impurities, ensuring intermediate purity >98%. This step is critical for preventing catalyst poisoning in subsequent oxidation stages.

TEMPO-Catalyzed Oxidation to β-Keto Acids

The hydroxyl group in 3,3-dimethyl-2-hydroxybutyric acid is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. The patented method employs air or hydrogen peroxide as oxidants in a biphasic solvent system (toluene-water or dichloroethane-water). TEMPO, combined with FeCl₃ and NaNO₂ as co-catalysts, enables efficient oxidation at 70–80°C with yields exceeding 90%.

Catalytic system optimization :

  • TEMPO loading : 3–5 wt% relative to the substrate balances cost and reactivity.
  • Co-catalysts : FeCl₃ and NaNO₂ enhance electron transfer, reducing reaction time by 40%.
  • Crown ether additives : 18-crown-6-ether improves solubility of inorganic salts, boosting turnover frequency.

Esterification of β-Keto Acids

Esterification of 3,3-dimethyl-2-oxobutyric acid with alcohols (e.g., ethanol, methanol) under acidic conditions produces this compound. While the patent focuses on the acid form, standard esterification protocols apply:

  • Fisher esterification : Refluxing the acid with excess alcohol and H₂SO₄ (5–10 mol%) at 80–100°C for 6–12 hours.
  • Steglich esterification : Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under milder conditions (0–25°C).

Yield considerations : Esterification typically achieves 85–92% yield, with purity >98% after distillation.

Comparative Analysis of Synthetic Routes

The table below summarizes data from the patent’s examples, adapted for ester synthesis:

Example Catalyst System Oxidant Solvent Yield (%) Purity (%)
1 TEMPO + 18-crown-6-ether Air Toluene-water 80 98.5
4 TEMPO + FeCl₃ + NaNO₂ + crown ether Air Trifluorotoluene-water 92.8 99.1
5 TEMPO + FeCl₃ Air Dichloroethane-water 91 99.0
6 TEMPO + H₂O₂ H₂O₂ Dichloromethane-water 89.2 99.2

Key trends :

  • Air as an oxidant reduces costs and avoids hazardous waste.
  • Trifluorotoluene enhances phase separation, simplifying product isolation.
  • FeCl₃/NaNO₂ co-catalysts improve reaction rates by 30% compared to TEMPO alone.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving ketones and oxalate esters. For example, analogous dioxobutanoate esters are synthesized by reacting cyclobutyl methyl ketone with diethyl oxalate in the presence of sodium ethoxide . Optimization involves adjusting catalyst concentration (e.g., sodium ethoxide at 0.1–0.3 M), temperature (40–60°C), and solvent polarity (ethanol or THF) to maximize yield. Reaction progress is monitored via TLC or GC-MS to identify intermediates .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the hydroxy, dimethyl, and ketone groups. For instance, the hydroxy proton appears as a broad singlet (~δ 5.2 ppm), while the dimethyl groups show upfield signals (δ 1.2–1.4 ppm). IR spectroscopy identifies carbonyl stretching (~1740 cm⁻¹ for ketone and ester groups). Mass spectrometry (HRMS) validates the molecular weight (e.g., calculated 174.16 g/mol) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is prone to hydrolysis in acidic/basic conditions due to its ester and ketone groups. Stability assays show degradation >50% at pH <3 or >10 after 24 hours at 25°C. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) with desiccants to prevent hydration .

Advanced Research Questions

Q. How do structural analogs of this compound influence conflicting reactivity data in catalytic applications?

  • Methodological Answer : Functional group variations (e.g., methoxy vs. hydroxy groups) significantly alter reactivity. For example, 4-Methoxy-3,3-dimethyl-4-oxobutanoate exhibits reduced hydrogen-bonding capacity compared to the hydroxy analog, leading to lower catalytic activity in esterification reactions . Comparative kinetic studies (e.g., Arrhenius plots) and DFT calculations can resolve discrepancies in reaction mechanisms .

Q. What experimental strategies are recommended for elucidating the metabolic pathways involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic intermediates in cell cultures. LC-MS/MS analysis identifies metabolites like 3,3-dimethyl-2-oxobutanoic acid (reduction product) and 4-hydroxy derivatives. Enzyme inhibition assays (e.g., with β-ketoacyl-CoA thiolase inhibitors) clarify its role in fatty acid metabolism . In silico docking studies predict interactions with oxidoreductases .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity or solvent effects). Reproducibility requires standardized protocols:

  • Use <0.1% DMSO to avoid cytotoxicity .
  • Validate bioactivity via orthogonal assays (e.g., enzymatic activity and cellular viability).
  • Compare results with structural analogs (e.g., 4-Hydroxy-3,3-dimethyl-4-oxobutanoic acid) to isolate functional group contributions .

Q. What novel catalytic applications are emerging for this compound in asymmetric synthesis?

  • Methodological Answer : The compound acts as a chiral building block in asymmetric hydrogenation. For example, its ketone group coordinates with transition-metal catalysts (e.g., Ru-BINAP complexes), enabling enantioselective reduction to (R)- or (S)-alcohols (up to 90% ee). Optimize catalyst loading (5–10 mol%) and hydrogen pressure (10–50 bar) for scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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